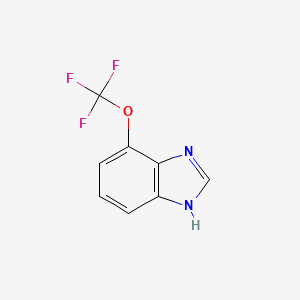
2,2-Difluoro-1,3,3-trimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1,3,3-trimethylpyrrolidine is a fluorinated heterocyclic compound with the molecular formula C7H13F2N This compound is characterized by the presence of two fluorine atoms and three methyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,3,3-trimethylpyrrolidine typically involves the introduction of fluorine atoms into a pyrrolidine precursor. One common method is the reaction of 1,3,3-trimethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1,3,3-trimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of other functional groups present in the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
2,2-Difluoro-1,3,3-trimethylpyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, fluorinated compounds like this compound are used to study enzyme interactions and metabolic pathways.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1,3,3-trimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,2-Difluoro-1,3-dimethylimidazolidine: Another fluorinated heterocyclic compound with similar properties and applications.
2,2-Difluoro-1,3-benzodioxole: Known for its use in various industrial and pharmaceutical applications.
3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid: Used in biological and chemical research.
Uniqueness: 2,2-Difluoro-1,3,3-trimethylpyrrolidine stands out due to its specific substitution pattern on the pyrrolidine ring, which imparts unique steric and electronic properties. These properties make it particularly valuable in applications requiring high selectivity and specificity .
Properties
Molecular Formula |
C7H13F2N |
|---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
2,2-difluoro-1,3,3-trimethylpyrrolidine |
InChI |
InChI=1S/C7H13F2N/c1-6(2)4-5-10(3)7(6,8)9/h4-5H2,1-3H3 |
InChI Key |
BZSBPSOVPACROP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1(F)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide](/img/structure/B12835759.png)

![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)









